Product packaging for 1-Methyl-4-(4-nitrobenzyl)piperazine(Cat. No.:CAS No. 70261-81-3)

1-Methyl-4-(4-nitrobenzyl)piperazine

Cat. No.: B1298130
CAS No.: 70261-81-3
M. Wt: 235.28 g/mol
InChI Key: TZZWNVPIAQKNTG-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of piperazine derivatives that began gaining momentum in pharmaceutical research during the mid-twentieth century. While piperazine itself was first synthesized in the 1880s, the systematic investigation of substituted piperazine compounds, particularly those bearing nitroaromatic substituents, represents a more recent development in organic chemistry. The historical context of benzylpiperazine compounds can be traced to 1944 when Burroughs Wellcome & Company first synthesized benzylpiperazine, initially investigating piperazine derivatives for their potential antihelminthic properties. This early work established the foundation for subsequent research into various substituted benzylpiperazine compounds, including nitro-substituted variants.

The specific synthesis and characterization of this compound appears to have developed through systematic structure-activity relationship studies aimed at understanding how different substituents on the benzyl ring influence the chemical and biological properties of piperazine derivatives. The incorporation of nitro groups into benzylpiperazine structures represents a strategic modification, as nitroaromatic compounds often exhibit enhanced electron-withdrawing effects that can significantly alter the electronic distribution within the molecule. The compound's formal registration in chemical databases occurred through standard chemical documentation processes, with its inclusion in the PubChem database dating to 2005, indicating active research interest in this particular structural variant during the early 2000s.

Nomenclature and Classification in Piperazine Chemistry

Within the systematic nomenclature of piperazine chemistry, this compound follows the International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds. The compound's systematic name accurately reflects its structural components: the piperazine core ring system is numbered such that the methyl substituent occupies position 1, while the 4-nitrobenzyl group is attached at position 4 of the piperazine ring. This nomenclature system ensures unambiguous identification and distinguishes this compound from related isomers and structural variants.

The classification of this compound within piperazine chemistry places it in the category of disubstituted piperazines, specifically as a member of the N-methylpiperazine subfamily bearing an aromatic benzyl substituent. The presence of the nitro group on the benzyl moiety further classifies it within the nitroaromatic piperazine derivatives, a subset known for their distinctive electronic properties and potential pharmaceutical applications. Alternative naming systems employed in chemical databases include descriptive names such as "1-(4-nitrobenzyl)-4-methylpiperazine" and "piperazine, 1-methyl-4-[(4-nitrophenyl)methyl]-", all referring to the same molecular structure.

The compound's classification extends beyond simple structural descriptors to encompass its position within broader chemical families. As a tertiary amine derivative, it exhibits basic properties typical of piperazine compounds, while the nitroaromatic component introduces electron-withdrawing characteristics that modulate the overall electronic nature of the molecule. This dual character makes the compound particularly interesting from both synthetic and mechanistic perspectives, as it can participate in reactions typical of both basic nitrogen-containing heterocycles and electron-deficient aromatic systems.

Structural Position within Nitrobenzylpiperazine Family

This compound occupies a unique position within the broader nitrobenzylpiperazine family, distinguished by the specific placement of both the methyl and nitrobenzyl substituents on the piperazine ring system. The compound belongs to the para-nitrobenzyl subfamily, where the nitro group is positioned at the para position relative to the benzyl carbon attached to the piperazine nitrogen. This structural arrangement contrasts with related compounds such as 1-methyl-4-(2-nitrobenzyl)piperazine and 1-methyl-4-(3-nitrobenzyl)piperazine, where the nitro group occupies ortho and meta positions respectively.

The structural analysis reveals that the compound's architecture creates a specific three-dimensional arrangement that influences its chemical reactivity and potential interactions with biological targets. The para-nitrobenzyl configuration maximizes the electron-withdrawing effect of the nitro group through resonance stabilization, creating a more electron-deficient aromatic system compared to its ortho and meta isomers. This electronic arrangement significantly impacts the compound's chemical behavior, particularly in nucleophilic aromatic substitution reactions and reduction processes involving the nitro group.

Within the nitrobenzylpiperazine family, this compound represents one of several possible regioisomers that differ in the position of the nitro group on the benzyl ring. Comparative structural analysis with related family members, such as 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine, demonstrates how additional substituents can further modify the electronic and steric properties of these compounds. The methylation at the N1 position of the piperazine ring distinguishes this compound from unmethylated analogs and contributes to its distinct pharmacological profile and synthetic utility.

Chemical Registry Information and Identification Parameters

The comprehensive chemical registry information for this compound encompasses multiple identification parameters essential for accurate compound characterization and database searches. The primary Chemical Abstracts Service registry number 70261-81-3 serves as the definitive identifier for this compound across scientific databases and regulatory systems. Additional identification codes include the DSSTox Substance Identifier DTXSID10350386 and the corresponding DTX Chemical Identifier DTXCID70301455, which facilitate cross-referencing in toxicological and environmental databases.

Identification Parameter Value
Chemical Abstracts Service Number 70261-81-3
Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
International Chemical Identifier InChI=1S/C12H17N3O2/c1-13-6-8-14(9-7-13)10-11-2-4-12(5-3-11)15(16)17/h2-5H,6-10H2,1H3
International Chemical Identifier Key TZZWNVPIAQKNTG-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CN1CCN(CC1)CC2=CC=C(C=C2)N+[O-]
MDL Number MFCD00976866

The spectroscopic identification parameters provide additional verification of compound identity and purity. Nuclear magnetic resonance spectroscopy data reveals characteristic chemical shifts consistent with the proposed structure, including signals for the methyl group attached to the piperazine nitrogen, the piperazine ring protons, and the aromatic protons of the nitrobenzyl moiety. Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 235, corresponding to the calculated molecular weight of the compound.

Physical property data further characterizes the compound's identity and behavior under standard conditions. The compound exhibits a density of 1.2 ± 0.1 grams per cubic centimeter and a calculated boiling point of 358.2 ± 27.0 degrees Celsius at 760 millimeters of mercury. The flash point is determined to be 170.4 ± 23.7 degrees Celsius, indicating the compound's thermal stability characteristics. These physical parameters, combined with the spectroscopic and chromatographic data, provide a comprehensive identification profile essential for compound verification and quality control in research and industrial applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3O2 B1298130 1-Methyl-4-(4-nitrobenzyl)piperazine CAS No. 70261-81-3

Properties

IUPAC Name

1-methyl-4-[(4-nitrophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-13-6-8-14(9-7-13)10-11-2-4-12(5-3-11)15(16)17/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZWNVPIAQKNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350386
Record name 1-METHYL-4-(4-NITROBENZYL)PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70261-81-3
Record name 1-METHYL-4-(4-NITROBENZYL)PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Reaction Method

This method involves the reaction of 1-methylpiperazine with 4-nitrobenzyl chloride in the presence of a base such as triethylamine or potassium carbonate.

Procedure:

  • Reagents:

    • 1-Methylpiperazine
    • 4-Nitrobenzyl chloride
    • Triethylamine (or potassium carbonate)
  • Solvent:

    • Dichloromethane or DMF (N,N-Dimethylformamide)
  • Reaction Conditions:

    • Stirring at room temperature for several hours (typically around 2 hours).
  • Purification:

    • The reaction mixture is poured into cold water, filtered, and the solid product is dried. Further purification may involve recrystallization from ethanol.

Yield: Approximately 98% based on the reaction conditions outlined.

Nitration Method

This alternative method begins with the synthesis of 4-nitrobenzaldehyde through the nitration of benzaldehyde.

Procedure:

  • Reagents:

    • Benzaldehyde
    • Concentrated nitric acid
    • Concentrated sulfuric acid
  • Reaction Conditions:

    • Nitration occurs under controlled temperatures to prevent over-nitration.
  • Subsequent Reaction:

    • The resulting 4-nitrobenzaldehyde is then reacted with piperazine.

Yield: This method also yields high purity products but may require additional steps for purification, such as chromatography.

Summary of Preparation Methods

Method Reagents Solvent Yield Reaction Time
Direct Reaction 1-Methylpiperazine, 4-Nitrobenzyl chloride Dichloromethane/DMF ~98% ~2 hours
Nitration Benzaldehyde, Nitric acid, Sulfuric acid Varies High Varies

To confirm the successful synthesis of 1-Methyl-4-(4-nitrobenzyl)piperazine, various characterization techniques are employed:

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(4-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Various nucleophiles, organic solvents like dichloromethane, and bases like triethylamine.

Major Products:

    Reduction: 1-Methyl-4-(4-aminobenzyl)piperazine.

    Substitution: Depending on the nucleophile used, different substituted piperazine derivatives can be obtained.

Scientific Research Applications

1-Methyl-4-(4-nitrobenzyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound’s structural properties make it useful in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 1-methyl-4-(4-nitrobenzyl)piperazine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The nitrobenzyl group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

The biological and physicochemical properties of piperazine derivatives are highly dependent on substituent modifications. Below is a comparative analysis of 1-methyl-4-(4-nitrobenzyl)piperazine and related compounds:

Compound Substituents Key Properties/Activities Reference
This compound 1-Me, 4-(4-nitrobenzyl) Potential kinase inhibition (inferred from structural analogs); electron-withdrawing nitro group enhances stability .
1-Methyl-4-((4-nitrophenyl)sulphonyl)piperazine (3b) 1-Me, 4-(4-nitrophenylsulfonyl) Synthesized in 83.6% yield; sulfonyl group increases polarity and may alter binding affinity .
1-Benzyl-4-(4-nitrophenyl)piperazine 1-Bn, 4-(4-nitrophenyl) Similar nitro group but lacks methyl substitution; benzyl group may enhance lipophilicity .
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 1-(2-Fluorobenzoyl), 4-(4-nitrobenzyl) Fluorobenzoyl group introduces steric and electronic effects; potential for enhanced metabolic stability .
1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine 1-Me, 4-(2-CF₃-benzyl) Trifluoromethyl group improves lipophilicity and FLT3 kinase inhibition (e.g., in ponatinib derivatives) .
RSe-1 (Selenium derivative) 1-Me, 4-(phenylselanylpropyl) Selenium moiety confers antioxidant activity; alkyl chain length affects membrane permeability .

Biological Activity

1-Methyl-4-(4-nitrobenzyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound interacts with various biological targets, influencing enzymatic activity, cellular signaling, and potentially exhibiting therapeutic effects. This article explores the biochemical properties, mechanisms of action, and research findings related to the biological activity of this compound.

This compound plays a significant role in various biochemical reactions. It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction can lead to either inhibition or activation of enzyme activity, depending on the context of the reaction.

Table 1: Interaction with Cytochrome P450 Enzymes

EnzymeEffect on ActivityReference
CYP1A2Inhibition
CYP2D6Activation
CYP3A4Variable effects

Cellular Effects

The compound influences various cellular processes by modulating signaling pathways and gene expression. Notably, it affects the mitogen-activated protein kinase (MAPK) signaling pathway, which is critical for cell growth and differentiation.

Figure 1: MAPK Signaling Pathway Modulation

  • Upregulation : Enhanced cell proliferation.
  • Downregulation : Induction of apoptosis in certain cell types.

At the molecular level, this compound exerts its effects through several mechanisms:

  • Enzyme Inhibition : The compound can bind to specific enzymes at their active sites, preventing substrate binding and catalytic activity.
  • Receptor Modulation : It may act as a ligand for various receptors, altering their activity and downstream signaling pathways.

Temporal Effects in Laboratory Settings

Studies have shown that the stability and degradation of this compound can significantly impact its biological effectiveness. It remains stable under controlled conditions but may degrade when exposed to light or high temperatures.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage:

  • Low Doses : Beneficial effects such as enhanced metabolic activity.
  • High Doses : Potential toxicity leading to cellular damage and organ toxicity.

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : Used as an intermediate in synthesizing pharmaceutical compounds targeting the central nervous system.
  • Biological Studies : Serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

Case Study 1: Antimycobacterial Activity
In a study examining piperazine derivatives for their antimycobacterial properties, this compound was found to inhibit Mycobacterium tuberculosis DNA gyrase with an IC50 value indicative of moderate efficacy. This suggests potential for development as an anti-tuberculosis agent .

Case Study 2: Antimicrobial Properties
Piperazine derivatives, including this compound, have demonstrated significant antimicrobial activity against various bacterial strains. The structure-activity relationship suggests that modifications to the nitrobenzyl moiety could enhance efficacy against resistant strains .

Q & A

Q. Methodological resolution :

  • Replicate both protocols under controlled conditions.
  • Analyze intermediates (e.g., via TLC ) to identify side products.

Advanced: What structural features of this compound derivatives influence their biological activity?

Answer:

  • Nitro group position : Para-substitution on the benzyl group enhances electron-withdrawing effects, critical for FLT3 kinase inhibition in leukemia .
  • Piperazine substitution : Methyl groups improve metabolic stability, as seen in antidiabetic agents (e.g., PMS 812) .
  • Aromatic modifications : Fluorobenzyl analogs (e.g., in tyrosine kinase inhibitors) show enhanced selectivity due to hydrophobic interactions .

Advanced: What in vitro assays evaluate the therapeutic potential of this compound?

Answer:

  • Cytotoxicity assays : MV4–11 and MOLM-14 leukemia cell lines assess FLT3 inhibition .
  • Enzyme inhibition : FLT3 kinase activity measured via IC₅₀ values using recombinant proteins .
  • Glucose tolerance tests : Rodent models evaluate insulin secretion enhancement for antidiabetic applications .

Basic: How is purity assessed during synthesis, and what analytical thresholds are acceptable?

Answer:

  • HPLC : Purity ≥95% is standard, with retention time matching reference standards .
  • Elemental analysis : Calculated vs. observed C/H/N values must align within ±0.4% .
  • Melting point : Sharp ranges (e.g., 103–104°C ) indicate high crystallinity.

Advanced: What computational tools aid in retrosynthetic planning for novel derivatives?

Answer:

  • AI-driven platforms : Use reaction databases (e.g., Reaxys, Pistachio) to predict feasible routes .
  • Docking studies : Molecular modeling (e.g., AutoDock Vina) identifies optimal substituents for target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(4-nitrobenzyl)piperazine
Reactant of Route 2
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1-Methyl-4-(4-nitrobenzyl)piperazine

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